1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol
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Overview
Description
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol is a complex organic compound characterized by its unique furoquinoline structure
Preparation Methods
The synthesis of 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furoquinoline core, followed by the introduction of the dimethoxy groups and the butane-2,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or ether linkages within the molecule
Scientific Research Applications
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol involves its interaction with specific molecular targets. The furoquinoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol can be compared with other furoquinoline derivatives, such as:
4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
1-(4,6-Dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methyl-2,3-butanediol: Another closely related compound with slight variations in the substitution pattern, affecting its reactivity and applications .
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C18H21NO5/c1-18(2,21)13(20)9-10-5-6-11-14(15(10)22-3)19-17-12(7-8-24-17)16(11)23-4/h5-8,13,20-21H,9H2,1-4H3 |
InChI Key |
PUAXJJTXWBKBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Origin of Product |
United States |
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